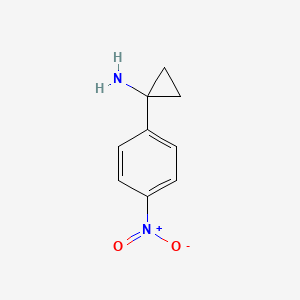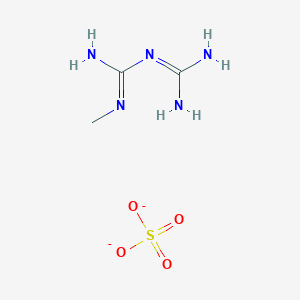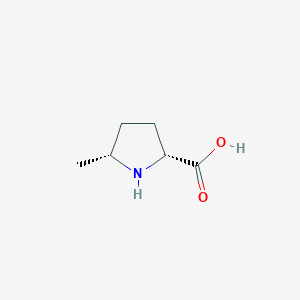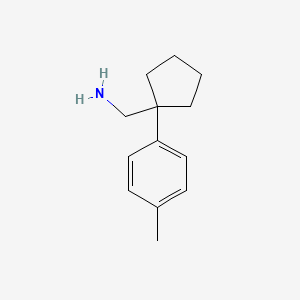
1-(4-Nitrophenyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10N2O2. It is characterized by a cyclopropane ring attached to an amine group and a nitrophenyl group. This compound is typically a white or pale yellow solid with a distinct aromatic odor. It is stable under normal conditions and has good solubility in various solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)cyclopropanamine can be synthesized through the reaction of benzylamine with nitrobenzene under specific conditions. The process involves the formation of an intermediate, which is then cyclized to form the final product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure the complete conversion of reactants to the product. After the reaction, the product is purified through crystallization or distillation to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Reduction: 1-(4-Aminophenyl)cyclopropanamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted cyclopropanamines.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)cyclopropanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring provides structural rigidity. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
- 1-(2-Nitrophenyl)cyclopropanamine
- 1-(3-Nitrophenyl)cyclopropanamine
- 1-(4-Trifluoromethylphenyl)cyclopropanamine
Uniqueness: 1-(4-Nitrophenyl)cyclopropanamine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. The cyclopropane ring adds to its structural uniqueness, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10N2O2/c10-9(5-6-9)7-1-3-8(4-2-7)11(12)13/h1-4H,5-6,10H2 |
Clave InChI |
ANEAGGRPSXZMAY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)
![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)
